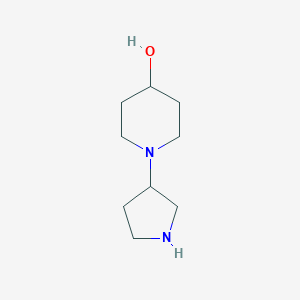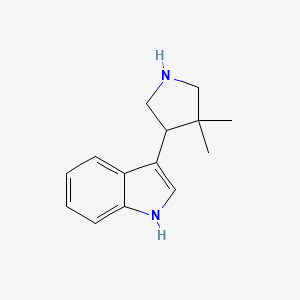
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
概要
説明
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole (DMIPI) is a synthetic indole compound that has been studied for its potential applications in scientific research. It has been used in various experiments due to its unique properties, such as its ability to react with other molecules to form more complex structures. DMIPI has been used in the synthesis of various compounds, including pharmaceuticals, and has shown promise in research applications.
科学的研究の応用
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including antipsychotics, antidepressants, and anticonvulsants. It has also been used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been used in the study of enzyme kinetics and the development of new drugs.
作用機序
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole is an indole compound, which means that it is capable of forming hydrogen bonds with other molecules. These hydrogen bonds allow 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole to interact with other molecules, such as proteins and enzymes, and to form more complex structures. This ability gives 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole the potential to be used in research applications, such as drug development.
生化学的および生理学的効果
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been studied for its potential biochemical and physiological effects. In studies on animals, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have anti-inflammatory and analgesic effects. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been found to have a protective effect on the liver and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has several advantages for use in laboratory experiments. It is easy to synthesize, and it can be used in a variety of reactions. In addition, it is relatively stable, and it has the potential to form more complex structures. However, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole also has some limitations. It is not very soluble in water, and it can be toxic at high concentrations.
将来の方向性
There are several future directions that could be explored with 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole. One potential direction is the study of its effects on neurological disorders, such as Alzheimer’s and Parkinson’s disease. Another potential direction is the development of new drugs based on 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole could be studied for its potential applications in the field of biotechnology. Finally, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole could be studied for its potential effects on cancer cells.
特性
IUPAC Name |
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(2)9-15-8-12(14)11-7-16-13-6-4-3-5-10(11)13/h3-7,12,15-16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUFJPOMVFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CNC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)
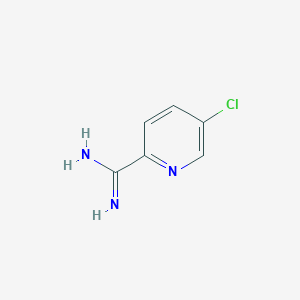

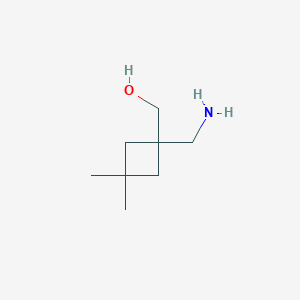
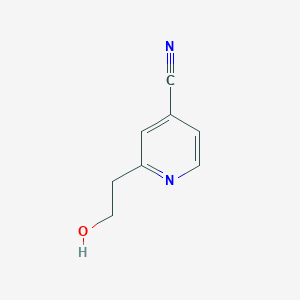
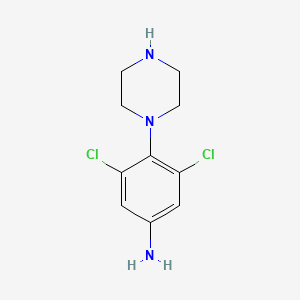
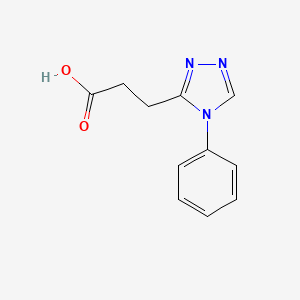
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
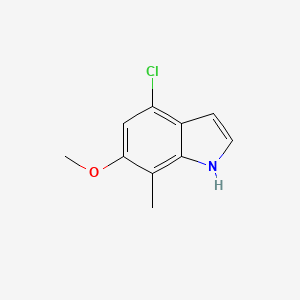
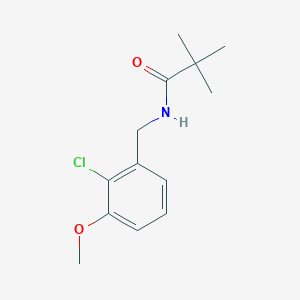
![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
